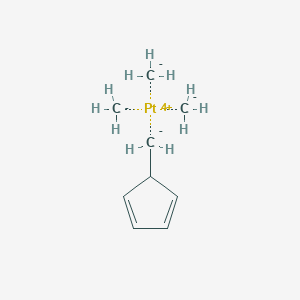

(Trimethyl)methylcyclopentadienylplatinum(IV)

Description

BenchChem offers high-quality (Trimethyl)methylcyclopentadienylplatinum(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Trimethyl)methylcyclopentadienylplatinum(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H16Pt |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

carbanide;5-methanidylcyclopenta-1,3-diene;platinum(4+) |

InChI |

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2-6H,1H2;3*1H3;/q4*-1;+4 |

InChI Key |

JUEGKEYQSWZODE-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH2-]C1C=CC=C1.[Pt+4] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (Methylcyclopentadienyl)trimethylplatinum(IV)

Advanced Precursor for Platinum Thin Film Deposition

HExecutive Summary

(Methylcyclopentadienyl)trimethylplatinum(IV), commonly abbreviated as MeCpPtMe

This guide provides a rigorous technical analysis of MeCpPtMe

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

MeCpPtMe

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | (Methylcyclopentadienyl)trimethylplatinum(IV) | |

| CAS Number | 94442-22-5 | |

| Molecular Weight | 319.30 g/mol | Calculated based on |

| Appearance | White to off-white crystalline solid | Low-melting solid |

| Melting Point | 30 – 31 °C | Liquid at slightly elevated source temps |

| Vapor Pressure | ~0.053 Torr (53 mTorr) at 23 °C | High volatility ideal for ALD |

| Decomposition Temp. | ~360 °C (Thermal) | Lower in presence of O |

| Solubility | Soluble in organic solvents (Toluene, Hexane) | Insoluble in water |

| Stability | Air-stable (solid); Moisture sensitive (long-term) | Store at 2–8 °C under Inert Gas (N |

Synthesis & Purification

While most researchers procure this precursor from high-purity vendors (e.g., Strem, Sigma-Aldrich), understanding its synthetic origin is vital for troubleshooting impurity profiles (e.g., Halide contamination).

Standard Synthetic Route: The synthesis typically involves the methylation of a Platinum(IV) halide precursor using a cyclopentadienyl transfer agent.

-

Precursor Preparation: Trimethylplatinum iodide tetramer,

, is prepared via the reaction of -

Ligand Exchange: The tetramer reacts with Sodium Methylcyclopentadienide (

) in an organic solvent (THF or Benzene). -

Purification: The crude product is purified via sublimation to remove non-volatile sodium salts and trace solvent residues, yielding the high-purity white solid required for semiconductor-grade applications.

Mechanism of Action: Atomic Layer Deposition (ALD)

The utility of MeCpPtMe

The ALD Cycle (MeCpPtMe

+ O

)[1]

-

Adsorption (Pulse A): MeCpPtMe

vapor is pulsed into the reactor. The molecule chemisorbs onto the substrate surface (often interacting with surface oxygen species). Steric hindrance of the ligands prevents multilayer formation (Self-limiting). -

Purge A: Inert gas (N

/Ar) removes excess physisorbed precursor. -

Reaction (Pulse B): Ozone (O

) or O -

Purge B: Combustion byproducts are swept away.

-

Reduction (Optional): Some protocols include a H

pulse to reduce Pt-O

Visualization: ALD Reaction Pathway

The following diagram illustrates the logical flow of the deposition cycle and the chemical transformation at the surface.

Caption: Cyclic workflow of Pt ALD using MeCpPtMe3 and Ozone. The oxidative step is crucial for carbon removal.

Experimental Protocol: Low-Temperature Pt ALD

Objective: Deposit conformally pure Platinum films on high-aspect-ratio substrates (e.g., TiO

Equipment:

-

Viscous-flow ALD Reactor (hot-walled).

-

Precursor Source: Stainless steel bubbler containing MeCpPtMe

. -

Oxidizer: Ozone generator (>10 wt% O

in O

Protocol Steps:

-

Source Heating:

-

Heat the MeCpPtMe

canister to 65–70 °C . -

Reasoning: The precursor melts ~30 °C, but heating to 70 °C ensures sufficient vapor pressure for rapid saturation without condensation in the lines (lines must be heated to >80 °C).

-

-

Substrate Preparation:

-

Load substrate (e.g., Si/SiO

) and pump down to base pressure (< 10 -

Stabilize reactor temperature at 200 °C (Window: 100–300 °C).

-

-

Deposition Cycle (Loop X times):

-

Step 1 (Dose): Pulse MeCpPtMe

for 1–2 seconds (using N -

Step 2 (Purge): Flow N

(300 sccm) for 5 seconds . -

Step 3 (React): Pulse Ozone for 2–5 seconds .

-

Step 4 (Purge): Flow N

(300 sccm) for 5 seconds .

-

-

Validation:

-

Growth Rate: Expect 0.45 – 0.50 Å/cycle .

-

Resistivity Check: Films should exhibit near-bulk resistivity (~10–15 µΩ·cm) if carbon removal is efficient.

-

Safety & Toxicology (Critical)

Signal Word: DANGER Hazard Statements: H300 + H310 (Fatal if swallowed or in contact with skin), H317 (Sensitizer).[3][4]

Handling MeCpPtMe

Mandatory Safety Workflow:

-

Engineering Controls: All transfers must occur in a Glovebox (N

atmosphere) or a properly functioning fume hood with Schlenk lines. -

PPE:

-

Double Nitrile Gloves (or Silver Shield® for prolonged handling).

-

P3/N100 Respiratory protection if outside a glovebox.

-

Full face shield.

-

-

Spill Management: Do not attempt to sweep dust. Use a wet wipe or chemically compatible vacuum to prevent airborne particulates. Treat all waste as hazardous heavy metal waste.

Caption: Critical safety chain for handling MeCpPtMe3 to prevent dermal absorption and ingestion.

Applications in Research & Development

-

Energy Storage: Deposition of Pt nanoparticles on carbon supports for Proton Exchange Membrane (PEM) fuel cells. The ALD method allows for minimizing Pt loading while maximizing catalytic surface area.

-

Medical Devices: Fabrication of biocompatible Pt electrodes for neural stimulation and glucose sensing. The high purity achieved via MeCpPtMe

is essential to prevent tissue inflammation caused by carbon/halide contaminants. -

Nanophotonics: Creation of complex 3D nanostructures (e.g., helical nanowires) via Electron Beam Induced Deposition (EBID), where the precursor is decomposed by a focused electron beam.

References

-

Sigma-Aldrich. (2025). Trimethyl(methylcyclopentadienyl)platinum(IV) Safety Data Sheet & Product Specification. Retrieved from

-

Aaltonen, T., et al. (2003). "Atomic Layer Deposition of Platinum Thin Films." Chemistry of Materials, 15(9), 1924-1928.

-

Mackus, A. J. M., et al. (2013).[4] "Surface Chemistry during Atomic Layer Deposition of Pt Studied with Vibrational Sum-Frequency Generation." The Journal of Physical Chemistry C, 117(20), 10788–10798.

-

Strem Chemicals. (2025). Precursor 78-1350: (Trimethyl)methylcyclopentadienylplatinum(IV).[5] Retrieved from

-

Wnuk, J. D., et al. (2009). "Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)platinum(IV)." The Journal of Physical Chemistry C, 113(6), 2487-2496.[3]

Sources

- 1. Surface Chemistry during Atomic Layer Deposition of Pt Studied with Vibrational Sum-Frequency Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 3. トリメチル(メチルシクロペンタジエニル)プラチナ(IV) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. umass.edu [umass.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization & Photochemical Dynamics of (Trimethyl)methylcyclopentadienylplatinum(IV)

[1]

Executive Summary

(Trimethyl)methylcyclopentadienylplatinum(IV), commonly abbreviated as

This guide provides a rigorous analysis of the UV-Vis absorption profile of

Molecular Architecture & Electronic State

To interpret the spectrum, one must first understand the electronic environment of the central metal.

-

Oxidation State: Platinum (IV),

configuration. -

Geometry: "Piano-stool" geometry. The

center is coordinated to three methyl groups ( -

Electronic Stability: As a low-spin

complex, the ground state is kinetically inert. However, the presence of the

UV-Vis Spectral Characteristics

The absorption spectrum of

Quantitative Spectral Data

The following data represents the consensus values for

| Parameter | Value | Assignment | Electronic Nature |

| Primary | 261 nm | Ligand-to-Metal Charge Transfer (LMCT) | |

| Molar Absorptivity ( | 13,400 | - | Allowed transition (High intensity) |

| Secondary Feature | ~294 nm (Shoulder) | Ligand-to-Metal Charge Transfer | |

| Optical Cutoff | ~325 nm | - | Onset of transparency |

| Visible Absorption | None | - | Material is colorless/white |

Critical Insight: The high molar absorptivity at 261 nm (

) indicates an allowed charge-transfer transition rather than a forbiddentransition (which typically has ). This strong coupling with UV light drives the molecule's high quantum yield for photolysis.

Solvent Effects (Solvatochromism)

While

-

Non-Polar Solvents (Cyclohexane): Preserve the vibrational fine structure and prevent ligand exchange.

-

Polar Solvents (Methanol/THF): May induce slight hypsochromic (blue) shifts or accelerate solvolysis under ambient light.

Photochemical Mechanism

Understanding the photolysis mechanism is essential for both handling the material and utilizing it in deposition processes. Upon irradiation with UV light (typically 254 nm or 365 nm), the molecule undergoes homolytic bond cleavage.

Photolysis Pathway Diagram

The following diagram illustrates the cascade from photon absorption to radical formation.

Figure 1: Photochemical degradation pathway of (MeCp)PtMe3. The initial excitation leads to the ejection of methyl radicals, reducing the metal center.

Experimental Protocol: Validated Quantification

Due to the photosensitivity of

Reagents & Equipment

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 5000 or Shimadzu UV-2600).

-

Solvent: Spectroscopic Grade Cyclohexane (Cutoff < 200 nm).

-

Cuvettes: Quartz (Suprasil), 10 mm path length. Glass and plastic absorb UV and are unsuitable.

-

Lighting: Amber laboratory lighting or localized shielding.

The "Dark-Start" Workflow

Figure 2: "Dark-Start" workflow designed to minimize photolytic decomposition prior to measurement.

Calculation & Quality Control

Calculate concentration using the Beer-Lambert Law at 261 nm:

Quality Check: If the spectrum shows a "tail" extending into the visible region (>400 nm) or the solution appears yellow, the sample has degraded (formation of colloidal Pt or oligomers). Discard and re-prepare.

Application Context

For Materials Scientists (CVD/ALD)

The UV absorption cross-section is the critical parameter for Photo-Assisted CVD . By matching the excitation source (e.g., a Hg-Xe lamp or 248 nm KrF laser) to the 261 nm peak, one maximizes the deposition rate of Platinum while minimizing thermal stress on the substrate.

For Pharmaceutical/Analytical Researchers

While

References

-

Kowalczyk, A., et al. (2020). Novel Strategy to Evaluate Platinum Photocatalysts for Hydrosilation-Curable Silicones. Molecules.

- Source of extinction coefficient ( ) and spectral assignments.

-

Wnuk, J. D., et al. (2009).[3] Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)platinum(IV). Journal of Physical Chemistry C. [3]

- Detailed analysis of electronic st

-

Chen, T., et al. (2019). Mechanism of UV-activated hydrosilylation with (MeCp)PtMe3. Polymer Degradation and Stability.[4][2]

- Photochemical mechanisms and radical p

-

Nieminen, H., et al. (2023).[5] In vacuo studies on reaction mechanisms in ALD processes of ruthenium and platinum films. Applied Surface Science.

- Gas-phase absorption and surface chemistry context.

Solubility of (Trimethyl)methylcyclopentadienylplatinum(IV) in Organic Solvents: A Framework for Prediction, Determination, and Application

An In-Depth Technical Guide for the Research Professional

Abstract: (Trimethyl)methylcyclopentadienylplatinum(IV), a cornerstone precursor for advanced platinum film and nanoparticle deposition, presents unique handling and formulation challenges due to its air-sensitivity and the conspicuous absence of comprehensive, publicly available solubility data. This guide moves beyond a simple recitation of physical properties to provide researchers, chemists, and drug development professionals with a robust framework for understanding, predicting, and—most critically—experimentally determining the solubility of this vital organometallic compound. By integrating theoretical principles with field-proven laboratory techniques for air-sensitive materials, this document serves as an essential resource for the safe and effective preparation of solutions for catalysis, chemical vapor deposition (CVD), and atomic layer deposition (ALD) applications.

Introduction: The Solubility Data Gap and the Path Forward

(Trimethyl)methylcyclopentadienylplatinum(IV) (CAS 94442-22-5), also known as MeCpPtMe₃, is a low-melting, volatile organometallic complex indispensable for the fabrication of high-purity platinum thin films and nanostructures.[1][2] Its utility in microelectronics, catalysis, and photonics is well-established.[1] However, a critical gap exists in the scientific literature regarding its quantitative solubility in common organic solvents. Safety Data Sheets consistently confirm its insolubility in water but offer no guidance for organic media.[3][4][5] This lack of data presents a significant hurdle for researchers who need to prepare solutions of known concentrations for CVD/ALD bubblers, spin-coating, or homogeneous catalysis.

This guide directly addresses this challenge. Instead of presenting non-existent data, we provide a three-pillared approach for the practicing scientist:

-

A Theoretical Framework: Leveraging the principle of "like dissolves like," we analyze the molecular structure of MeCpPtMe₃ to predict its solubility profile across a range of solvent classes.

-

A Practical, Step-by-Step Protocol: We provide a detailed, self-validating experimental methodology for the quantitative determination of solubility, incorporating best practices for handling air-sensitive and toxic compounds.[6][7][8]

-

Application-Focused Guidance: We connect the determined solubility data to its practical application in preparing stable precursor solutions.

This document is structured to empower the researcher, transforming the challenge of a data vacuum into an opportunity for precise, in-lab characterization.

Section 1: Theoretical Solubility Profile Based on Molecular Structure

The solubility of a solute is governed by the intermolecular forces between the solute and solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the most effective tool for predicting this behavior.[9]

(Trimethyl)methylcyclopentadienylplatinum(IV) is a nonpolar molecule. Its structure consists of a central platinum(IV) atom coordinated to three methyl (-CH₃) groups and one methylcyclopentadienyl (CH₃C₅H₄-) ligand. These ligands are composed entirely of carbon and hydrogen, creating a hydrocarbon-rich, nonpolar exterior. The molecule lacks any significant dipole moment and has no capacity for hydrogen bonding.

Based on this structure, we can predict its solubility behavior:

-

High Solubility in Nonpolar Solvents: The compound is expected to be most soluble in nonpolar and weakly polar a-protic solvents. The van der Waals forces between the compound's hydrocarbon ligands and these solvents will facilitate dissolution. This category includes:

-

Moderate Solubility in Weakly Polar Aprotic Solvents: Ethers and chlorinated solvents are likely to be effective, though perhaps less so than pure hydrocarbons.

-

Ethers: Tetrahydrofuran (THF), diethyl ether. THF is used as a solvent for a reagent in the compound's synthesis, indicating it is a suitable medium.[10]

-

Chlorinated Solvents: Dichloromethane (DCM), chloroform.

-

-

Low to Negligible Solubility in Polar Solvents: The compound's nonpolar nature makes it poorly suited to interact with polar molecules.

-

Polar Aprotic Solvents: Acetone, acetonitrile, dimethylformamide (DMF). The strong dipole-dipole interactions between these solvent molecules would exclude the nonpolar solute.

-

Polar Protic Solvents: Alcohols (methanol, ethanol, isopropanol), and most notably, water. The hydrogen-bonding network of these solvents would be disrupted without favorable solute-solvent interactions, leading to very low solubility. Multiple sources confirm the compound is insoluble in water.[3][13]

-

The following diagram illustrates the expected relationship between solvent polarity and the solubility of (Trimethyl)methylcyclopentadienylplatinum(IV).

Caption: Predicted solubility of MeCpPtMe₃ decreases as solvent polarity increases.

Section 2: Practical Guide to Solvent Selection

Based on the theoretical profile, researchers can prioritize solvents for screening. The following table provides a qualitative guide for initial experiments.

| Solvent Class | Examples | Predicted Solubility | Rationale / Notes |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | Nonpolar; ideal for dissolving nonpolar solutes. Toluene is a known solvent from synthesis procedures.[10] |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | High | Nonpolar; strong van der Waals interactions expected. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Weakly polar and aprotic. THF is a proven medium from synthesis.[10] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Weakly polar and aprotic. Good general-purpose solvents for many organometallics. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low | Polar aprotic. The solvent's polarity is likely too high for significant dissolution. |

| Esters | Ethyl Acetate | Low | Moderately polar. May show limited solubility. |

| Nitriles | Acetonitrile (MeCN) | Very Low | Highly polar aprotic solvent. Unlikely to be effective. |

| Alcohols | Isopropanol, Ethanol | Insoluble | Polar protic. Strong hydrogen bonding network of the solvent will exclude the nonpolar solute. |

| Water | H₂O | Insoluble | Highly polar protic. Confirmed by multiple safety data sheets.[3][4][13] |

Section 3: Experimental Protocol for Quantitative Solubility Determination

This protocol describes a gravimetric method for determining the thermodynamic solubility of (Trimethyl)methylcyclopentadienylplatinum(IV). It is designed to be a self-validating system, ensuring accuracy and reproducibility. Crucially, all steps must be performed using either a glovebox or Schlenk line techniques due to the air-sensitive nature of the compound. [6][7]

Materials and Equipment

-

(Trimethyl)methylcyclopentadienylplatinum(IV) (CAS 94442-22-5)

-

Anhydrous organic solvents (high purity, <50 ppm H₂O)

-

Inert gas (Argon or Nitrogen, high purity)

-

Glovebox or Schlenk line setup

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or stir plate

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Glass syringes and syringe filters (0.2 μm, PTFE)

-

Pre-weighed glass sample pans or vials for gravimetric analysis

-

Vacuum oven or high-vacuum line

Experimental Workflow Diagram

Caption: Gravimetric workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation (Inside a Glovebox/Under Inert Gas):

-

Ensure all glassware (vials, syringes) is rigorously dried in an oven (e.g., 125°C overnight) and cooled under vacuum or in the antechamber of the glovebox.[6]

-

Into a series of labeled 4 mL glass vials, add an excess amount of (Trimethyl)methylcyclopentadienylplatinum(IV). An excess is critical; a good starting point is ~50-100 mg. Record the exact mass if desired, but it is not necessary for the calculation.

-

To each vial, add a precise volume (e.g., 2.00 mL) of the desired anhydrous organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the slurries for a sufficient time to ensure thermodynamic equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is ideal to confirm equilibrium has been established. Causality: Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility.

-

-

Separation and Sampling:

-

Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours, allowing the excess solid to settle.

-

Pre-weigh and label several glass sample pans or small vials on an analytical balance. Record these tare weights.

-

Draw a known volume of the clear supernatant (e.g., 1.00 mL) into a dry, gas-tight glass syringe fitted with a 0.2 μm PTFE syringe filter. Causality: Filtration is mandatory to prevent microscopic, undissolved solid particles from being transferred, which would falsely inflate the measured solubility.

-

-

Gravimetric Analysis:

-

Carefully dispense the filtered aliquot into one of the pre-weighed sample pans. Record the exact volume transferred.

-

Place the sample pan in a vacuum oven at a mild temperature (e.g., 30-40°C) or on a high-vacuum line to slowly evaporate the solvent to dryness. Caution: The compound is volatile; avoid excessively high temperatures or rapid pressure changes to prevent loss of the solute.[2]

-

Once the solvent is completely removed, re-weigh the sample pan containing the dried solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the tare weight of the pan from the final weight.

-

Determine the solubility using the following formula:

Solubility (g/L) = (Mass of Residue [g]) / (Volume of Aliquot [L])

-

Repeat the measurement at least two more times for each solvent to ensure reproducibility.

-

Section 4: Data Interpretation and Application

The experimentally determined solubility value (e.g., in g/L or mg/mL) is a critical parameter for preparing stock solutions for CVD/ALD or catalysis. For instance, if the solubility of MeCpPtMe₃ in toluene at 25°C is found to be 150 g/L, a researcher can confidently prepare a stable 0.1 M solution without risk of precipitation, but would know that a 0.5 M solution is not feasible under those conditions. This prevents clogging of precursor delivery lines in deposition systems and ensures accurate, reproducible concentrations in catalytic reactions.

Section 5: Safety and Handling Considerations

(Trimethyl)methylcyclopentadienylplatinum(IV) is a hazardous material and must be handled with appropriate precautions.

-

Toxicity: The compound is classified as fatal if swallowed or in contact with skin.[3] It may also cause an allergic skin reaction.[3]

-

Handling: Always handle this compound in a well-ventilated fume hood, preferably within a glovebox, to avoid inhalation of dust and prevent skin contact.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, typically refrigerated at 2-8°C.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

By adhering to this comprehensive guide, researchers can overcome the existing data gap and safely prepare and utilize solutions of (Trimethyl)methylcyclopentadienylplatinum(IV) with confidence and precision, advancing their work in materials science and catalysis.

References

-

Mousa, N., Varbanov, H., Ravera, M., et al. (2025). Online OCHEM multi-task model for solubility and lipophilicity prediction of platinum complexes. PubMed. [Link]

-

Mousa, N., Varbanov, H., Ravera, M., et al. (n.d.). On-line OCHEM Multi Task Model for Solubility and Lipophilicity Prediction of Platinum Complexes. ChemRxiv. [Link]

-

Mousa, N., Varbanov, H., Ravera, M., et al. (2024). On-line OCHEM Multi Task Model for Solubility and Lipophilicity Prediction of Platinum Complexes. ChemRxiv. [Link]

-

Mousa, N., Varbanov, H., Ravera, M., et al. (2025). Online OCHEM multi-task model for solubility and lipophilicity prediction of platinum complexes. ResearchGate. [Link]

-

Mousa, N., Varbanov, H., et al. (2025). Online OCHEM multi-task model for solubility and lipophilicity prediction of platinum complexes. Semantic Scholar. [Link]

-

Li, J., Ma, X., Yangfan, P., & Yang, Z. (2021). The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. ResearchGate. [Link]

-

MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. MIT. [Link]

- Author Unknown. (n.d.). The Manipulation of Air-Sensitive Compounds. Source Not Available.

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

-

Newsil. (n.d.). Trimethyl (Methylcyclopentadienyl) Platinum (IV) -99.95%. New-Silicone. [Link]

-

Smith, A. D., & Marsden, S. P. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

- Author Unknown. (n.d.). Development of Techniques for Handling Organometallic Compounds. Source Not Available.

-

American Elements. (n.d.). Trimethyl(methylcyclopentadienyl)platinum(IV). American Elements. [Link]

-

Fairbrother, A., et al. (2009). Electron induced dissociation of trimethyl „methylcyclopentadienyl… platinum „IV…: Total cross section as a function of incident electron energy. Journal of Vacuum Science & Technology B. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]

-

Heppell, K. (Ed.). (2002). The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Wnuk, J. D., et al. (2018). Ion-Induced Surface Reactions and Deposition of Trimethyl(methylcyclopentadienyl)platinum(IV). ResearchGate. [Link]

-

Fairbrother, A., et al. (2025). (PDF) Electron induced dissociation of trimethyl (methylcyclopentadienyl) platinum (IV): Total cross section as a function of incident electron energy. ResearchGate. [Link]

-

PubChem. (n.d.). Trimethyl(methylcyclopentadienyl) platinum(IV). PubChem. [Link]

- Crabtree, R. H. (n.d.). THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. Source Not Available.

- Yamamoto, A. (n.d.). Synthesis of Organometallic Compounds. Source Not Available.

-

Ascensus. (n.d.). 78-1350: A stable volatile platinum precursor for ALD and CVD applications. Ascensus. [Link]

-

Betely. (n.d.). Trimethyl (Methylcyclopentadienyl) Platinum (IV) Materials Bulk, Karstedt Catalyst. Betely. [Link]

Sources

- 1. (Trimethyl)methylcyclopentadienylplatinum(IV) | 94442-22-5 [chemicalbook.com]

- 2. Ascensus [ascensusspecialties.com]

- 3. sds.strem.com [sds.strem.com]

- 4. umass.edu [umass.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. web.mit.edu [web.mit.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 9. chem.ws [chem.ws]

- 10. Trimethyl(methylcyclopentadienyl)platinum(IV) | 94442-22-5 | Benchchem [benchchem.com]

- 11. new-silicone.com [new-silicone.com]

- 12. Trimethyl (Methylcyclopentadienyl) Platinum (IV) Materials Bulk, Karstedt Catalyst | Betely [betelychina.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Trimethyl(methylcyclopentadienyl)platinum(IV) 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Kinetic Advantage: MeCpPtMe3 in Platinum Deposition

A Technical Guide to (Methylcyclopentadienyl)trimethylplatinum(IV)

Executive Summary

This guide analyzes the physicochemical and mechanistic properties of (Methylcyclopentadienyl)trimethylplatinum(IV) (MeCpPtMe3), the industry-standard organometallic precursor for depositing high-purity platinum via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

While early platinum deposition relied on inorganic halides (

Target Audience: Materials Scientists, Process Engineers, and Synthetic Chemists.

Part 1: The Evolutionary Context

To understand the dominance of MeCpPtMe3, one must understand the failures of its predecessors. The primary challenge in Pt CVD is balancing volatility (getting the molecule into the gas phase) with thermal stability (keeping it intact until it reaches the substrate).

The Precursor Lineage[2][3]

-

Generation 1: Inorganic Halides (

,-

Failure Mode: Required extremely high temperatures (>500°C) or highly corrosive environments (HF byproducts) incompatible with microelectronic substrates.

-

-

Generation 2:

-Diketonates (-

Failure Mode: Solid precursors with poor thermal transport. They often decomposed in the delivery lines before reaching the chamber.

-

-

Generation 3: Organometallics (

)

The MeCpPtMe3 Solution

By adding a single methyl group to the cyclopentadienyl ring, chemists disrupted the crystal packing forces of the parent

Figure 1: The structural evolution of Platinum precursors, highlighting the transition from inorganic salts to the tailored MeCpPtMe3 organometallic.

Part 2: Physicochemical Properties

The following data establishes the operational baseline for MeCpPtMe3. Note the vapor pressure advantage, which allows for consistent mass flow control without excessive heating.

| Property | Value | Context/Implication |

| Formula | Pt(IV) center with 3 methyls + 1 MeCp ring.[3] | |

| Molar Mass | 319.3 g/mol | Moderate mass allows reasonable diffusion rates.[2] |

| Melting Point | 30–31°C | Critical Feature: Can be delivered as a liquid slightly above RT.[2][3] |

| Vapor Pressure | ~0.053 Torr @ 23°C | Sufficient for vacuum-based ALD/CVD. |

| Decomposition T | > 150°C (Onset) | Wide window between evaporation (30-60°C) and decomposition. |

| Stability | Air/Moisture Stable | Simplifies handling; no glovebox required for loading (though recommended).[2] |

Part 3: Deposition Mechanisms (CVD vs. ALD)

The "Combustion" Mechanism in ALD

Unlike many ALD processes that rely on ligand exchange (e.g.,

-

Pulse A (Precursor): MeCpPtMe3 adsorbs onto the surface.[2] The bulky ligands prevent multilayer formation (steric hindrance).

-

Pulse B (Reactant -

): Oxygen reacts with the organic ligands (Methyl and MeCp) on the surface. -

Reaction: The ligands are "burned" off as

and

Note on Nucleation: On oxide surfaces (

Figure 2: The oxidative combustion cycle of MeCpPtMe3 ALD. The platinum surface acts as a catalyst for its own precursor's decomposition.

Part 4: Experimental Protocols

Synthesis of MeCpPtMe3

Note: This synthesis requires strict Schlenk line techniques to ensure high purity.

Reaction Equation:

Protocol:

-

Precursor Prep: Synthesize the tetramer

from -

Ligand Addition: Suspend

in dry toluene under Argon. -

Reaction: Add Sodium Methylcyclopentadienide (

) in THF dropwise at 0°C. -

Workup: Stir at room temperature for 12 hours. The solution will darken.

-

Purification: Filter off the NaI precipitate. Remove solvent under vacuum.

-

Sublimation: The crude solid is purified by sublimation at 50°C under high vacuum (

Torr) to yield white/off-white crystals or liquid (depending on ambient T).

CVD/ALD Deposition Parameters

Equipment: Hot-wall viscous flow reactor or ALD system (e.g., Cambridge NanoTech, Picosun).

| Parameter | Standard ALD Range | Notes |

| Bubbler Temp | 40°C – 60°C | Do not exceed 70°C to avoid precursor degradation in the line.[2] |

| Line Temp | 80°C – 100°C | Must be > Bubbler T to prevent condensation. |

| Substrate Temp | 250°C – 300°C | Below 200°C leads to carbon impurities; above 300°C risks CVD-mode (parasitic decomposition). |

| Carrier Gas | 20–100 sccm. | |

| Oxidant | For thermal ALD.[2][4] | |

| Growth Rate | 0.45 – 0.50 Å/cycle | Highly linear after nucleation phase.[2] |

Part 5: Quality Control & Troubleshooting

Purity Analysis

For high-performance applications (e.g., pharmaceutical catalysis or semiconductor gates), purity is paramount.

-

NMR (

, -

ICP-MS: Check for trace Iodine (from synthesis carryover) or Sodium.[2]

-

TGA (Thermogravimetric Analysis): A clean evaporation curve with <1% residual mass indicates high purity. Significant residue implies non-volatile oligomers.

Common Failure Modes

-

High Carbon Content in Film:

-

Cause: Substrate temperature too low (<250°C) or insufficient

dose.[2] -

Fix: Increase

pulse time or switch to

-

-

Rough Morphology (Islanding):

-

Cause: Poor nucleation on oxide substrates.[5]

-

Fix: Use a "seed layer" (e.g., W or Al2O3 TMA pulse) or extend the number of cycles to force coalescence.

-

-

Clogged Lines:

-

Cause: Cold spots in the delivery line.[2]

-

Fix: Ensure all lines are heat-traced to at least 20°C above the bubbler temperature.

-

References

-

Synthesis & Characterization: Xue, Z., et al. "Characterization of (methylcyclopentadienyl)trimethylplatinum and low-temperature organometallic chemical vapor deposition of platinum metal."[2] Journal of the American Chemical Society, 1989. Link

-

ALD Mechanism: Aaltonen, T., et al. "Atomic Layer Deposition of Platinum Thin Films." Chemistry of Materials, 2003. Link

-

Nucleation Studies: Mackus, A.J.M., et al. "Catalytic Combustion of MeCpPtMe3 during Atomic Layer Deposition of Pt."[2] Journal of Physical Chemistry C, 2013. Link

-

Precursor Properties: "Trimethyl(methylcyclopentadienyl)platinum(IV) Product Sheet." Sigma-Aldrich. Link

-

Plasma Enhanced ALD: Knoops, H.C.M., et al. "Plasma-assisted atomic layer deposition of platinum with O2 plasma."[2] Electrochemical and Solid-State Letters, 2009. Link

Sources

Methodological & Application

Optimization of MeCpPtMe3 pulse time for high aspect ratio structures

Executive Summary

This guide details the optimization of Trimethyl(methylcyclopentadienyl)platinum(IV) (MeCpPtMe3 ) pulse times for Atomic Layer Deposition (ALD) on High Aspect Ratio (HAR) structures (

This protocol shifts from standard continuous-flow ALD to a Stop-Flow (Exposure Mode) methodology, essential for penetrating deep features without excessive precursor waste or CVD-like parasitic deposition.

The Physicochemical Challenge

The Precursor Chemistry

MeCpPtMe3 is a standard Pt precursor due to its stability and volatility, but it requires an oxidative co-reactant (

-

Mechanism: Oxidative Decomposition. The surface must be oxygen-terminated for the MeCpPtMe3 to adsorb. The subsequent

pulse "burns off" the ligands as -

The HAR Constraint: In deep trenches, the mean free path of the molecule is larger than the trench width. Transport is purely collisional with walls (Knudsen regime). Standard pulse times (0.5s - 1s) result in "step coverage" failure—thick deposition at the opening, zero at the bottom.

The Diffusion Model (Gordon’s Approximation)

To saturate a trench of aspect ratio

Experimental Prerequisites

Hardware Configuration

| Component | Specification | Reason |

| Reactor Type | Thermal ALD (Hot-wall) | Plasma radicals recombine on walls; they cannot penetrate deep HAR. Thermal |

| Precursor Source | Stainless Steel Bubbler | MeCpPtMe3 is a solid; requires sublimation. |

| Source Temp | 65°C - 70°C | Vapor pressure is low (~0.05 Torr at 25°C). Must be heated to generate sufficient flux. |

| Line Temp | 80°C - 90°C | CRITICAL: Lines must be 10-20°C hotter than the source to prevent condensation/clogging. |

| Stop-Valve | Pre-pump isolation valve | Allows "trapping" the precursor in the chamber (Exposure Mode). |

Process Window

| Parameter | Range | Optimal |

| Substrate Temp | 300°C . Below 250°C, reaction kinetics are sluggish. Above 300°C, precursor decomposes (CVD).[1] | |

| Carrier Gas | 20-50 sccm (Low flow during pulse to maximize residence time). | |

| Oxidant | Ozone ( |

Visualizing the Mechanism

The following diagram illustrates the ligand exchange and combustion cycle required for Pt deposition.

Figure 1: The oxidative decomposition cycle of MeCpPtMe3. Note that the surface must be re-oxidized (dashed line) to enable the next adsorption cycle.

Protocol: Optimization of Pulse Time (Stop-Flow Method)

Objective: Determine the minimum pulse time (

Phase A: Baseline Saturation (Flat Wafer)

Before attempting HAR, verify the precursor flux on a planar Si/SiO2 wafer.

-

Set Temp: Substrate 300°C, Source 65°C.

-

Run Matrix: Perform 100 cycles with varying MeCpPtMe3 pulse times: 0.5s, 1.0s, 2.0s, 3.0s.

-

Measure: Use XRF or Ellipsometry.

-

Criterion: Identify the time where Growth Per Cycle (GPC) plateaus (typically ~0.5 Å/cycle). If GPC continues rising linearly, you have a leak or temperature is too high (CVD mode).

Phase B: HAR Optimization (The "Stop-Flow" Technique)

Standard flow will waste grams of precursor. Use Stop-Flow (Exposure) mode.

Step-by-Step Workflow:

-

Prepare Samples: Use MEMS trench structures or AAO (Anodic Aluminum Oxide) templates with known AR (e.g., 40:1).

-

Define Variable: Exposure Time (

). -

Experimental Matrix:

-

Run 1: 1s Pulse / 5s Exposure / 20s Purge

-

Run 2: 1s Pulse / 10s Exposure / 30s Purge

-

Run 3: 1s Pulse / 20s Exposure / 40s Purge

-

Note: The "Pulse" fills the chamber; "Exposure" holds it there (pump valve closed); "Purge" must be long enough to clear deep byproducts.

-

-

Execution Cycle (Stop-Flow):

-

Step 1: Close Stop Valve (Isolate Chamber).

-

Step 2: Pulse MeCpPtMe3 (1.0s). Chamber pressure rises.

-

Step 3: Wait (

) . Precursor diffuses into trenches via Brownian motion. -

Step 4: Open Stop Valve.

-

Step 5: Long Purge (

). -

Step 6: Pulse

(Standard flow or Stop-Flow if AR > 50). -

Step 7: Purge.

-

-

Analysis: Cross-section SEM (Scanning Electron Microscopy) or EDS line scan.

Decision Logic for Optimization

Use the following logic flow to interpret your SEM results and adjust parameters.

Figure 2: Troubleshooting logic for High Aspect Ratio ALD. "Top >> Bottom" indicates diffusion limitation; "Roughness" indicates parasitic CVD.

Data Analysis & Interpretation

When analyzing the SEM/EDS data, look for these specific signatures:

| Observation | Diagnosis | Corrective Action |

| "Dog-boning" (Thick top, thin middle, thick bottom) | Non-conformal | Reduce dose slightly; check for entrance clogging. |

| Tapered Profile (Thick top, zero bottom) | Diffusion Limited | Increase Exposure Time. Switch to Stop-Flow mode if not already used. |

| Granular/Rough Film | Parasitic CVD | Precursor is decomposing.[1] Lower Substrate Temp by 10-20°C. |

| High Carbon Content (via XPS) | Incomplete Combustion | Increase |

Reference Calculation

For a trench width (

-

Diffusion time constant

. -

In vacuum (Knudsen),

. -

Practical Rule: Set Exposure time

seconds minimum for AR > 50:1.

References

-

Aaltonen, T., et al. (2003). "Reaction mechanism studies on atomic layer deposition of ruthenium and platinum." Electrochemical and Solid-State Letters. Link

-

Mackus, A.J.M., et al. (2013). "Catalytic combustion of ligands: A key to the growth of Pt by ALD." Chemistry of Materials. Link

-

Gordon, R.G., et al. (2003). "A Kinetic Model for Step Coverage of Atomic Layer Deposition in Narrow Holes or Trenches." Chemical Vapor Deposition.[2][3] Link

-

Dendooven, J., et al. (2012). "Conformality of ALD processes in high aspect ratio structures." Journal of The Electrochemical Society. Link

Sources

Application Note: CVD Growth Kinetics and Protocol for Platinum using MeCpPtMe₃

Executive Summary

Platinum (Pt) thin films are critical in medical device fabrication (neural electrodes, cochlear implants) and catalysis due to their biocompatibility, conductivity, and chemical inertness. While Atomic Layer Deposition (ALD) is often cited for this precursor, Chemical Vapor Deposition (CVD) remains the preferred method for depositing thicker films (>50 nm) rapidly.

This guide details the growth kinetics, reaction mechanisms, and validated protocols for depositing high-purity Pt using (Methylcyclopentadienyl)trimethylplatinum(IV) (referred to herein as MeCpPtMe₃ ). Unlike the older Pt(acac)₂ precursor, MeCpPtMe₃ offers superior volatility and thermal stability, allowing for deposition at moderate temperatures (300–450°C).

Key Insight: The inclusion of oxygen (

Precursor Chemistry & Vapor Pressure

MeCpPtMe₃ is a white solid at room temperature. Its volatility is significantly higher than Pt(acac)₂, making it the standard for low-temperature CVD and ALD.

Physical Properties

| Property | Value | Notes |

| Formula | (Methylcyclopentadienyl)trimethylplatinum(IV) | |

| Molar Mass | 319.3 g/mol | |

| Melting Point | 30–31°C | Solid at room temp; liquid at typical bubbler temps. |

| Vapor Pressure | ~0.05 Torr @ 25°C | Requires heating to generate sufficient flux. |

| Stability | Air-stable | Can be handled briefly in air; long-term storage under inert gas. |

Vapor Pressure Kinetics

To achieve a stable deposition rate, the precursor flux must be constant. The vapor pressure follows an Arrhenius relationship. For practical CVD, the bubbler is typically heated to 45–60°C to achieve a vapor pressure between 0.5 and 1.5 Torr .

Operational Rule: Maintain all downstream delivery lines at least 10–15°C higher than the bubbler temperature (e.g., 70°C) to prevent condensation and clogging.

Reaction Mechanism & Growth Kinetics[1]

Understanding the growth regime is critical for reproducibility. The deposition of Pt from MeCpPtMe₃ occurs in two distinct kinetic regimes based on the substrate temperature (

Growth Regimes

-

Reaction-Rate Limited (Kinetic Regime):

-

Mass-Transport Limited (Diffusion Regime):

-

Temperature: > 300°C (typically 350–450°C)

-

Behavior: Growth rate is nearly constant or weakly dependent on temperature.[5]

-

Mechanism: The reaction is so fast that the rate is limited by how quickly precursor molecules diffuse through the boundary layer to the surface.

-

Target: This is the ideal regime for CVD to ensure uniformity across complex geometries.

-

The Role of Oxygen (Oxidative Decomposition)

Thermal decomposition of MeCpPtMe₃ in an inert atmosphere (e.g.,

Mechanism Visualization

The following diagram illustrates the oxidative pathway required for high-purity Pt.

Figure 1: Oxidative decomposition mechanism. Note that Oxygen is critical for "scrubbing" the carbon ligands from the surface.

Validated Experimental Protocol

This protocol is designed for a cold-wall, low-pressure CVD (LPCVD) reactor.

Equipment Setup

-

Carrier Gas: High-purity Argon or Nitrogen (99.999%).

-

Reactant Gas: Oxygen (

).[7] -

Bubbler: Stainless steel ampoule containing MeCpPtMe₃.

Process Parameters (Recipe)

| Parameter | Setting | Rationale |

| Bubbler Temp | 50°C | Generates ~1 Torr vapor pressure. |

| Line Temp | 70°C | Prevents precursor condensation in lines. |

| Substrate Temp ( | 350°C | Mass-transport limited regime (stable rate). |

| Chamber Pressure | 1–5 Torr | Standard LPCVD range for uniform flow. |

| Carrier Flow ( | 50–100 sccm | Transports precursor to chamber. |

| Reactant Flow ( | 50–200 sccm | Critical: Must be in excess to ensure full oxidation. |

| Growth Rate | ~2.0 nm/min | At 350°C. Rate drops significantly <300°C. |

Step-by-Step Workflow

-

Substrate Preparation:

-

Clean substrate (Si wafer, glass, or ceramic) with standard solvent clean (Acetone/IPA).

-

Optional but Recommended: Plasma ash (O2 plasma) for 2 mins to improve wettability and nucleation density.

-

-

Pre-Deposition Purge:

-

Load sample. Pump down to base pressure (<10 mTorr).

-

Flow

(100 sccm) for 5 mins to purge moisture.

-

-

Deposition Cycle:

-

Step A: Stabilize

at 350°C. -

Step B: Open

flow (100 sccm) and stabilize pressure (e.g., 2 Torr). -

Step C: Open Precursor Carrier Gas (

) through the bubbler. -

Note: The "Incubation Time" (delay before growth starts) is typically 1–2 minutes on oxide surfaces.

-

-

Termination:

-

Close Precursor valve first.

-

Maintain

flow for 1 minute to fully oxidize any remaining surface ligands (prevents surface carbon). -

Cool down in

flow.

-

Process Flow Diagram

Figure 2: CVD Reactor configuration ensuring precursor transport without condensation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Carbon Content | Insufficient Oxygen | Increase |

| Rough Morphology | Aggressive Nucleation | Reduce |

| No Growth | Incubation Delay | Oxide surfaces (SiO2, Al2O3) have long incubation times. Use a seed layer or plasma pretreatment. |

| Hazy Film | Gas Phase Reaction | Pressure is too high, causing particles to form in the gas phase (dusting). Lower chamber pressure. |

Application in Drug Development & Bio-Implants

While this guide focuses on CVD, the resulting Pt films are standard in the medical industry.

-

Neural Probes: Pt provides the low impedance charge injection required for stimulating neurons.

-

Biosensors: Pt films act as the catalytic electrode for glucose oxidase sensors.

-

Biocompatibility: The oxidative CVD process ensures solvent-free, high-purity Pt, essential for ISO 10993 compliance.

References

-

Xue, Z., et al. (1992). Organometallic chemical vapor deposition of platinum.[8][9][10] Reaction kinetics and vapor pressures of precursors. Chemistry of Materials. Link

-

Hirashita, N., et al. (2005). Growth mode during initial stage of chemical vapor deposition of Pt. Applied Surface Science. Link

-

Aaltonen, T., et al. (2003). Atomic Layer Deposition of Platinum Thin Films. Chemistry of Materials. (Provides foundational mechanistic data relevant to CVD). Link

-

Goswami, J., et al. (2001). MOCVD of Platinum Films from (CH3)3CH3CpPt and Pt(acac)2: Nanostructure, Conformality, and Electrical Resistivity. Chemical Vapor Deposition.[5][8][9][10][11] Link

-

Sigma-Aldrich. Trimethyl(methylcyclopentadienyl)platinum(IV) Product Specification. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Kinetic studies of the chemical vapor deposition of platinum (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Theory of MOCVD Growth of III-V Nanowires on Patterned Substrates [mdpi.com]

Synthesis of Colloidal Platinum Nanoparticles via Thermal Decomposition of (MeCp)PtMe₃

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of high-purity, crystalline platinum (Pt) nanoparticles through the thermal decomposition of the organometallic precursor Trimethyl(methylcyclopentadienyl)platinum(IV), (MeCp)PtMe₃. This precursor, widely recognized in thin-film deposition techniques like ALD and CVD for its volatility and clean decomposition, offers a compelling alternative for producing colloidal nanoparticles with controlled characteristics. We will detail the underlying chemical principles, provide a robust step-by-step protocol for a solution-phase synthesis, outline essential characterization techniques, and discuss the causality behind key experimental choices to ensure reproducibility and success.

Scientific Rationale & Precursor Advantages

The synthesis of metallic nanoparticles is fundamentally a process of controlled precipitation, involving the reduction of a metal precursor to its zero-valent state (M⁰), followed by nucleation and growth.[1] While many protocols rely on the chemical reduction of platinum salts like H₂PtCl₆, the use of an organometallic precursor such as (MeCp)PtMe₃ operates on a different principle: thermal decomposition .[2]

The (MeCp)PtMe₃ molecule consists of a central platinum (IV) atom bonded to a methylcyclopentadienyl (MeCp) ring and three methyl (Me) groups. The Pt-C bonds are thermally labile, and at elevated temperatures in a high-boiling solvent, these bonds cleave, liberating a zero-valent platinum atom (Pt⁰).

Advantages of the (MeCp)PtMe₃ Precursor:

-

High Purity: The ligands (MeCp and Me groups) decompose into volatile hydrocarbon byproducts, which can be easily removed, minimizing contamination of the nanoparticle surface.[3]

-

Anhydrous Conditions: The synthesis is performed in organic solvents under an inert atmosphere, avoiding aqueous chemistry and the potential for oxide formation on the nanoparticle surface.

-

Tunability: As with other bottom-up methods, parameters such as precursor concentration, temperature, and the choice of stabilizing agents can be modulated to control final particle size and distribution.[4]

The core transformation can be visualized as follows:

Caption: Proposed mechanism for Pt nanoparticle formation.

Safety & Precursor Handling

(MeCp)PtMe₃ is a toxic, air-sensitive organometallic compound.[5][6] Proper handling is critical for safety and experimental success.

-

Toxicity: The compound is fatal if swallowed or in contact with skin.[7] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), a lab coat, and safety glasses.[5]

-

Air & Moisture Sensitivity: Handle (MeCp)PtMe₃ exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen gas).[5][8] Exposure to air can lead to degradation of the precursor.

-

Storage: Store the precursor in a tightly sealed container, under an inert gas, in a cool, dry, and dark place, typically at 2-8°C.[5]

-

Disposal: Dispose of waste materials and contaminated labware in accordance with local, regional, and national regulations for hazardous chemical waste.[8]

Experimental Protocol: Solution-Phase Thermal Decomposition

This protocol is designed for the synthesis of ~5-10 nm Pt nanoparticles. The final size can be tuned by adjusting the ratio of precursor to stabilizing agents.

Materials & Equipment

| Category | Item | Recommended Specifications |

| Precursor | (Trimethyl)methylcyclopentadienylplatinum(IV) | (MeCp)PtMe₃, 99% or higher |

| Solvent | Dibenzyl ether | Anhydrous, ≥98% |

| Stabilizers | Oleylamine | Technical grade, ~70% |

| Oleic acid | Technical grade, ~90% | |

| Wash Solvent | Ethanol | Anhydrous, 200 proof |

| Gases | Argon or Nitrogen | High purity (99.998%+) |

| Glassware | Three-neck round-bottom flask | 100 mL |

| Condenser | Allihn or Graham type | |

| Temperature probe & controller | With thermocouple | |

| Septa, needles, syringes | For inert atmosphere transfers | |

| Equipment | Schlenk line or Glovebox | For inert atmosphere handling |

| Heating mantle | With magnetic stirring | |

| Centrifuge | Capable of >8000 rpm |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for Pt nanoparticle synthesis.

-

System Setup: Assemble the three-neck flask with a condenser, a rubber septum, and a glass stopper or temperature probe adapter. Connect the setup to the Schlenk line. Ensure all glassware is thoroughly dried in an oven and cooled under vacuum.

-

Reagent Loading: In the flask, combine the solvent and stabilizing agents:

-

Dibenzyl ether (20 mL)

-

Oleylamine (2 mL)

-

Oleic acid (2 mL) Add a magnetic stir bar.

-

-

Degassing: Heat the solvent/stabilizer mixture to 120°C under vacuum (or with a strong inert gas purge) for 30-60 minutes. This critical step removes dissolved oxygen and water, which can interfere with the synthesis. After degassing, switch the atmosphere to inert gas (Ar or N₂) and allow the solution to cool to room temperature.

-

Precursor Injection: In a glovebox, prepare a stock solution of (MeCp)PtMe₃ in anhydrous toluene (e.g., 50 mg in 1 mL). Using a gas-tight syringe, quickly inject the desired amount of the precursor solution (e.g., 1 mL for ~25 mg of Pt) into the reaction flask through the septum.

-

Expert Insight: Injecting the precursor at room temperature ensures it is well-dispersed before decomposition begins, promoting more uniform nucleation.

-

-

Thermal Decomposition: With vigorous stirring, heat the reaction mixture to 250°C . The solution will gradually darken from pale yellow to dark brown or black, indicating nanoparticle formation. Maintain this temperature for 60 minutes.

-

Causality: The temperature must be high enough to overcome the activation energy for Pt-C bond cleavage. The reaction time allows for the complete decomposition of the precursor and the growth of the nanoparticles.

-

-

Cooling and Isolation: After 60 minutes, remove the heating mantle and allow the flask to cool to room temperature. The result is a stable colloidal suspension of Pt nanoparticles in dibenzyl ether.

-

Purification (Washing):

-

Transfer the colloidal suspension to centrifuge tubes.

-

Add an excess of anhydrous ethanol (~40 mL) to flocculate the nanoparticles. The solution should become turbid.

-

Centrifuge the mixture at 8000 rpm for 10 minutes. The nanoparticles will form a black pellet at the bottom.

-

Carefully decant the supernatant, which contains the high-boiling solvent, excess stabilizers, and ligand byproducts.

-

Re-disperse the pellet in a small amount of a non-polar solvent like hexane or toluene (~5 mL) and repeat the ethanol-induced precipitation. Perform this wash cycle 2-3 times to ensure high purity.

-

After the final wash, dry the nanoparticle pellet under vacuum. The purified Pt nanoparticles can be stored as a dry powder or re-dispersed in a non-polar solvent.

-

Characterization & Expected Results

Validating the synthesis requires a suite of analytical techniques to confirm the size, morphology, crystallinity, and composition of the product.

| Technique | Purpose | Expected Result |

| Transmission Electron Microscopy (TEM) | Size, size distribution, morphology | Spherical or near-spherical nanoparticles with a mean diameter of 5-10 nm and a narrow size distribution.[9] |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity | Diffraction peaks corresponding to the face-centered cubic (fcc) lattice of metallic platinum.[9] Common peaks appear at 2θ values around 39.8° (111), 46.2° (200), and 67.5° (220). |

| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical state, purity | The Pt 4f spectrum should show a doublet (4f₇/₂ and 4f₅/₂) with binding energies characteristic of zero-valent Pt(0), typically around 71.2 eV and 74.5 eV, respectively.[10] The absence of significant C or O signals confirms surface purity after washing. |

Troubleshooting

-

Problem: No reaction (solution remains clear/yellow).

-

Cause: Reaction temperature is too low.

-

Solution: Ensure the temperature controller is calibrated and the reaction reaches the target temperature of >200°C.

-

-

Problem: Large, aggregated particles (visible precipitation).

-

Cause 1: Insufficient or inappropriate stabilizing agents.

-

Cause 2: Presence of oxygen or water.

-

Solution: Increase the concentration of oleylamine/oleic acid. Ensure the degassing step is performed thoroughly and all solvents are anhydrous.

-

-

Problem: Very broad size distribution.

-

Cause: Poor temperature control or slow heating rate.

-

Solution: Use a temperature controller and a heating mantle that allows for rapid heating to the setpoint. This promotes a single, rapid nucleation event followed by controlled growth.

-

References

-

Mackus, A. J., et al. (2015). Current understanding of the Pt ALD reaction mechanism with MeCpPtMe3... ResearchGate. [Link]

-

Wang, Y., et al. (2009). X-ray spectroscopy studies on the surface structural characteristics and electronic properties of platinum nanoparticles. PubMed. [Link]

-

Wikipedia. (n.d.). Platinum nanoparticle. [Link]

-

Ganesan, M., et al. (2019). A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. MDPI. [Link]

-

Zweifel, D. F., et al. (2021). Synthesis of platinum nanoparticles on strontium titanate nanocuboids via surface organometallic grafting... Journal of Materials Chemistry A. [Link]

-

Beermann, V., et al. (2022). The Facile Deposition of Pt Nanoparticles on Reduced Graphite Oxide in Tunable Aryl Alkyl Ionic Liquids for ORR Catalysts. MDPI. [Link]

-

Amiens, C., et al. (2003). Organometallic approach to the synthesis and surface reactivity of noble metal nanoparticles. Comptes Rendus Chimie. [Link]

-

American Elements. (2013). Material Safety Data Sheet: Trimethyl(methylcyclopentadienyl)platinum(IV). [Link]

-

Beermann, V., et al. (2022). The Facile Deposition of Pt Nanoparticles on Reduced Graphite Oxide in Tunable Aryl Alkyl Ionic Liquids for ORR Catalysts. PMC. [Link]

- Pedone, D., et al. (2017). Platinum nanoparticles in nanobiomedicine.

-

Singh, A. K. (2014). A Review on Chemical Synthesis Process of Platinum Nanoparticles. Open Academic Journals Index. [Link]

Sources

- 1. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE102019117915A1 - METHOD FOR PRODUCING COLLOIDAL PLATINUM NANOPARTICLES - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. oaji.net [oaji.net]

MeCpPtMe3 precursor temperature settings for ALD reactors

An Application Guide for the Atomic Layer Deposition of Platinum using the (Methylcyclopentadienyl)trimethylplatinum(IV) Precursor

Abstract

This document provides a comprehensive technical guide for researchers and engineers on the use of (Methylcyclopentadienyl)trimethylplatinum(IV), commonly abbreviated as MeCpPtMe₃, for the atomic layer deposition (ALD) of high-quality platinum thin films. We will delve into the essential temperature settings for ALD reactors, precursor handling best practices, and detailed experimental protocols for both thermal and plasma-enhanced processes. This guide is built upon established field data and peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to MeCpPtMe₃ as a Platinum ALD Precursor

(Methylcyclopentadienyl)trimethylplatinum(IV) is a premier organometallic precursor for the deposition of platinum.[1][2] Its widespread adoption in both academic research and industrial applications stems from a favorable combination of high volatility, good thermal stability, and high reactivity with common co-reactants.[3][4] These characteristics enable the controlled, conformal deposition of platinum nanostructures and thin films over a broad range of temperatures, which is critical for applications in microelectronics, catalysis, and sensing.[2][3]

Unlike some ALD processes that exhibit ideal layer-by-layer growth from the first cycle, platinum ALD on oxide substrates using MeCpPtMe₃ is often characterized by an initial nucleation phase where dispersed nanoclusters form.[5][6] These islands then grow and coalesce into a continuous film after a number of cycles.[7] The choice of co-reactant and deposition temperature significantly influences this nucleation behavior and the final film properties.[8][9]

Precursor Properties, Safety, and Handling

Proper handling and storage of MeCpPtMe₃ are paramount for both experimental success and operator safety.

2.1. Physical and Chemical Properties MeCpPtMe₃ is an off-white, low-melting crystalline solid.[1] Its low melting point (26-31 °C) means it may be liquid at or slightly above standard room temperature.[1][2] It is valued for its relatively high vapor pressure (approximately 53 mTorr at 23 °C), which facilitates efficient vapor-phase delivery into the ALD reactor.[4][10]

2.2. Safety and Handling Precautions MeCpPtMe₃ is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as fatal if swallowed or in contact with skin and may cause an allergic skin reaction.[11]

-

Handling: Always handle MeCpPtMe₃ inside a certified fume hood or a glovebox. Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, safety glasses or a face shield, compatible chemical-resistant gloves, and a lab coat.[12]

-

Sensitivity: The precursor is air-sensitive.[1][12] Exposure to air and moisture should be minimized to prevent decomposition and maintain purity.

-

Storage: Store containers in a cool, dry, well-ventilated area, away from oxidizing agents.[12] The recommended storage temperature is between 2-8 °C under an inert gas atmosphere like nitrogen or argon.[1]

Specialized precursor delivery systems, such as bubblers or ampoules designed for ALD, are required for safe and controlled transport into the reactor.[13]

Reactor Temperature Settings: A Causal Explanation

Achieving a successful and repeatable Pt ALD process is critically dependent on precise temperature control at three key zones: the precursor source (bubbler), the delivery lines, and the substrate.

3.1. Precursor Source (Bubbler) Temperature The bubbler temperature directly controls the vapor pressure of the MeCpPtMe₃, which in turn dictates the dose of precursor delivered into the reactor during each pulse.

-

Causality: An insufficient temperature results in low vapor pressure, leading to an inadequate precursor dose and a non-saturating reaction. This starves the surface, drastically reducing the growth per cycle (GPC) or preventing film growth altogether. Conversely, an excessively high temperature can increase the risk of thermal decomposition of the precursor before it reaches the substrate, potentially leading to chemical vapor deposition (CVD)-type growth and loss of film thickness control.

-

Field-Proven Setting: A bubbler temperature of 70-75 °C is a widely established and effective setpoint for MeCpPtMe₃.[5][14][15] This provides sufficient vapor pressure for most ALD reactor configurations and process pressures.

3.2. Delivery Line Temperature The delivery lines, which connect the precursor bubbler to the reactor chamber, must be actively heated.

-

Causality: The primary function of heating the lines is to prevent precursor condensation. If the lines are cooler than the bubbler, the MeCpPtMe₃ vapor will condense on the inner walls, leading to an inconsistent and reduced flow of precursor to the substrate. This is a common cause of process instability and poor film uniformity.

-

Field-Proven Setting: The delivery lines should be maintained at a temperature 5-10 °C higher than the bubbler . For a bubbler at 75 °C, a line temperature of 80-85 °C is recommended.[15]

3.3. Substrate Temperature and the ALD Window The substrate temperature is arguably the most critical parameter, as it defines the "ALD window" where self-limiting surface reactions can occur. The optimal temperature range for MeCpPtMe₃ is highly dependent on the chosen co-reactant.

-

Causality:

-

Too Low: Insufficient thermal energy on the substrate surface prevents the chemical reactions from proceeding to completion, resulting in low GPC and potentially high film impurity levels. For some co-reactants like ozone, very low temperatures (<150 °C) can lead to the formation of platinum oxide (PtOₓ) instead of metallic platinum.[14]

-

Too High: Excessive thermal energy can cause the precursor to decompose directly on the substrate surface, independent of the surface species. This CVD-like growth mechanism violates the self-limiting principle of ALD, leading to non-uniform, non-conformal films.

-

The choice of co-reactant dictates the required activation energy for the surface reactions, thereby shifting the ALD window.

-

MeCpPtMe₃ + O₂ (Thermal): This process requires higher thermal energy. The typical ALD window is narrow, around 250-300 °C .[16][17]

-

MeCpPtMe₃ + O₃ (Thermal): Ozone is a much stronger oxidizing agent than O₂, enabling a significantly wider and lower-temperature ALD window, typically from 100 °C to 300 °C .[16][17] This is highly advantageous for temperature-sensitive substrates.

-

MeCpPtMe₃ + O₂ Plasma (PEALD): The reactive oxygen species generated in a plasma also lower the activation energy for the reaction. A broad ALD window comparable to the ozone process, from 100 °C to 300 °C , is achievable.[6]

-

MeCpPtMe₃ + H₂ Plasma (PEALD): This reductive process allows for deposition at low temperatures, with successful growth demonstrated at 120-150 °C .[18]

Summary of Temperature Settings and Process Parameters

| Parameter | MeCpPtMe₃ + O₃ (Thermal) | MeCpPtMe₃ + O₂ Plasma (PEALD) | MeCpPtMe₃ + O₂ (Thermal) |

| Precursor Temp. | 70-75 °C[14] | 70-75 °C[5] | 70-75 °C[15] |

| Delivery Line Temp. | 80-85 °C[15] | 80-85 °C | 80-85 °C[15] |

| Substrate Temp. | 100-300 °C[16][17] | 100-300 °C[6] | 250-300 °C[16][17] |

| Typical GPC | ~0.45 - 1.2 Å/cycle[14][16] | ~0.5 Å/cycle[7] | ~0.5 Å/cycle[6] |

| Key Advantage | Low temperature, wide window | Low temperature, good nucleation | Simpler setup (no ozone/plasma) |

Detailed Experimental Protocols

The following protocols provide a starting point for developing a Pt ALD process. Pulse and purge times are highly dependent on reactor geometry and pumping speed; therefore, they should be optimized by running saturation curves.

Protocol 1: Low-Temperature Thermal ALD using MeCpPtMe₃ and Ozone (O₃)

This process is ideal for temperature-sensitive substrates and achieving high-quality metallic films at low temperatures.[8][16]

Step-by-Step Methodology:

-

System Preparation:

-

ALD Cycle Sequence (Repeat N times):

-

Step 1: MeCpPtMe₃ Pulse: Introduce MeCpPtMe₃ vapor into the chamber. (Starting pulse time: 0.5 - 2.0 seconds).

-

Step 2: Inert Gas Purge: Purge the chamber with an inert gas (e.g., N₂, Ar) to remove unreacted precursor and gaseous byproducts. (Starting purge time: 10 - 20 seconds).

-

Step 3: Ozone (O₃) Pulse: Introduce ozone into the chamber to react with the adsorbed precursor layer. (Starting pulse time: 1.0 - 5.0 seconds).

-

Step 4: Inert Gas Purge: Purge the chamber to remove unreacted ozone and reaction byproducts. (Starting purge time: 10 - 20 seconds).

-

-

Process Validation:

-

To confirm self-limiting growth, vary the MeCpPtMe₃ and O₃ pulse times independently while keeping other parameters constant. The GPC should increase with pulse time and then plateau, indicating saturation.

-

Measure film thickness (e.g., via ellipsometry or XRR) as a function of the number of ALD cycles to confirm linear growth.

-

Caption: ALD cycle for Pt deposition using MeCpPtMe₃ and O₃.

Protocol 2: Plasma-Enhanced ALD (PEALD) using MeCpPtMe₃ and O₂ Plasma

This process leverages plasma-generated radicals to achieve low-temperature deposition and can improve nucleation on challenging substrates.[5][7]

Step-by-Step Methodology:

-

System Preparation:

-

PEALD Cycle Sequence (Repeat N times):

-

Step 1: MeCpPtMe₃ Pulse: Introduce MeCpPtMe₃ vapor into the chamber. (Starting pulse time: 0.5 - 2.0 seconds).

-

Step 2: Inert Gas Purge: Purge the chamber. (Starting purge time: 10 - 20 seconds).

-

Step 3: O₂ Plasma Pulse: Introduce O₂ gas and ignite the plasma for a set duration. (Starting plasma time: 2.0 - 5.0 seconds).

-

Step 4: Inert Gas Purge: Purge the chamber. (Starting purge time: 10 - 20 seconds).

-

-

Process Validation:

-

Perform saturation experiments by varying precursor pulse time and plasma exposure time.

-

Characterize film properties (resistivity, density) to ensure high-purity metallic Pt is being deposited.

-

Caption: Key parameter relationships in the MeCpPtMe₃ ALD process.

References

-

Arradiance, Inc. (n.d.). Low-Temperature Atomic Layer Deposition of Platinum Using (Methylcyclopentadienyl)trimethylplatinum and Ozone. Arradiance. Retrieved from [Link]

- Baker, L., et al. (2011). Nucleation and growth of Pt atomic layer deposition on Al2O3 substrates using (methylcyclopentadienyl)-trimethyl platinum and O2 plasma. Journal of Vacuum Science & Technology A, 29(3), 031507.

- Kim, H., et al. (2014). Effect of O3 on Growth of Pt by Atomic Layer Deposition. Langmuir, 30(24), 7209–7216.

- Dendooven, J., et al. (2013). Low temperature atomic layer deposition of platinum using (methylcyclopentadienyl)trimethylplatinum and ozone. The Journal of Physical Chemistry C, 117(40), 20557-20561.

-

ResearchGate. (2013). Low-Temperature Atomic Layer Deposition of Platinum Using (Methylcyclopentadienyl)trimethylplatinum and Ozone. Retrieved from [Link]

- Kim, J. H., et al. (2019). Atomic Layer Deposition of Pt Thin Films Using Dimethyl (N,N-Dimethyl-3-Butene-1-Amine-N) Platinum and O2 Reactant.

- Knoops, H. C. M., et al. (2014). Atomic layer deposition of ultrathin platinum films on tungsten atomic layer deposition adhesion layers: Application to high surface area electrodes. Journal of Vacuum Science & Technology A, 32(6), 061508.

- Nguyen, C. T., et al. (2015). Highly Reactive Atomic Hydrogen as an Alternative Reactant for Atomic Layer Deposition of Platinum Using MeCpPtMe3. The Journal of Physical Chemistry C, 119(30), 17294-17302.

- Van, T. N., et al. (2024). What could be the low-temperature limit of atomic layer deposition of platinum using MeCpPtMe3 and oxygen?

-

Baker, L., et al. (2011). Nucleation and growth of Pt atomic layer deposition on Al2O3 substrates using (methylcyclopentadienyl)-trimethyl platinum and O2 plasma. AIP Publishing. Retrieved from [Link]

-

Van, T. N., et al. (n.d.). What could be the low-temperature limit of atomic layer deposition of platinum using MeCpPtMe3 and oxygen. RSC Publishing. Retrieved from [Link]

- Kim, H., et al. (2024). Role of the Oxidizing Co-Reactant in Pt Growth by Atomic Layer Deposition Using MeCpPtMe3 and O2/O3/O2-Plasma. The Journal of Physical Chemistry C.

-

Sigma-Aldrich Chemie GmbH. (n.d.). Trimethyl(methylcyclopentadienyl)platinum(IV) SDS. Retrieved from [Link]

-

Van, T. N., et al. (2024). What could be the low-temperature limit of atomic layer deposition of platinum using MeCpPtMe3 and oxygen? RSC Publishing. Retrieved from [Link]

- Hwang, Y., et al. (2013). Atomic layer deposition of platinum with enhanced nucleation and coalescence by trimethylaluminum pre-pulsing. Applied Physics Letters, 103(26), 263116.

- Wnuk, J. D., et al. (2009). Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)platinum(IV). The Journal of Physical Chemistry C, 113(6), 2487-2497.

- Girolami, G. S., et al. (2020). Platinum ω-Alkenyl Compounds as Chemical Vapor Deposition Precursors. Inorganic Chemistry, 59(22), 16453–16462.

-

ResearchGate. (2019). organometallic precursors MeCpPtMe3 and Pd(hfac)2. Retrieved from [Link]

-

ResearchGate. (n.d.). Current understanding of the Pt ALD reaction mechanism with MeCpPtMe3.... Retrieved from [Link]

-

Patsnap. (2025). ALD Precursor Safety And Handling Best Practices. Retrieved from [Link]

- Zaera, F., et al. (2018). Gas-Phase Electron-Impact Activation of Atomic Layer Deposition (ALD) Precursors: MeCpPtMe3. The Journal of Physical Chemistry Letters, 9(16), 4602-4606.

-

ResearchGate. (n.d.). Spontaneous decomposition of the MeCpPtMe3 precursor at 360 C, in.... Retrieved from [Link]

Sources

- 1. (Trimethyl)methylcyclopentadienylplatinum(IV) | 94442-22-5 [chemicalbook.com]

- 2. 三甲基(甲基环戊二烯基)合铂(IV) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 5. pure.tue.nl [pure.tue.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pages.jh.edu [pages.jh.edu]

- 11. Trimethyl(methylcyclopentadienyl)platinum(I V) SDS - Download & Subscribe for Updates [sdsmanager.com]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]

- 14. arradiance.com [arradiance.com]

- 15. rsc.org [rsc.org]

- 16. Low temperature atomic layer deposition of platinum using (methylcyclopentadienyl)trimethylplatinum and ozone [biblio.ugent.be]

- 17. researchgate.net [researchgate.net]

- 18. colorado.edu [colorado.edu]

Precision Fabrication of Platinum Microelectrodes via (Trimethyl)methylcyclopentadienylplatinum(IV)

Application Note: AN-PT-042

Abstract

This guide details the fabrication of high-fidelity platinum (Pt) microelectrodes using the organometallic precursor (Trimethyl)methylcyclopentadienylplatinum(IV) (MeCpPtMe₃). We contrast two distinct lithographic approaches: Atomic Layer Deposition (ALD) for conformal, high-purity coatings on neural probes, and Focused Electron Beam Induced Deposition (FEBID) for direct-write nanopatterning of prototype circuits. Special emphasis is placed on overcoming the high carbon content inherent to MeCpPtMe₃ decomposition through oxidative purification protocols.

Precursor Chemistry & Handling

MeCpPtMe₃ is the industry standard for Pt deposition due to its stability and volatility, but its high carbon-to-platinum ratio (9:1) presents a contamination risk if not handled correctly.[1]

-

Chemical Identity: (Trimethyl)methylcyclopentadienylplatinum(IV)[1][2][3][4][5][6]

-

Physical State: White solid/powder (MP: ~30°C).

-

Vapor Pressure: ~0.05 Torr at 23°C.[4]

-

Handling Protocol:

-

Storage: Must be stored under inert gas (Ar/N₂) below 10°C.

-

Delivery: Due to low vapor pressure, the precursor canister (bubbler) should be heated to 40–45°C to ensure sufficient flux.

-

Line Heating: All delivery lines must be heated to 50–60°C (10-15°C above canister temp) to prevent condensation and clogging.

-

Protocol A: Thermal Atomic Layer Deposition (ALD)